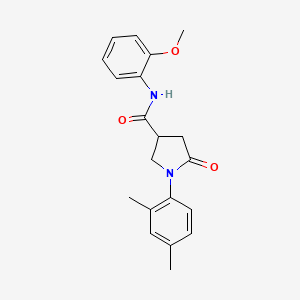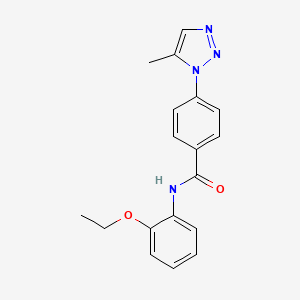
1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DMPP, is a synthetic compound that belongs to the pyrrolidinecarboxamide family. DMPP has been widely studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, pain management, and neurological disorders. In
科学的研究の応用
1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. In cancer treatment, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential use in pain management, as it has been shown to have analgesic effects in animal models of neuropathic pain. In addition, this compound has been studied for its potential use in neurological disorders, such as Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects in animal models.
作用機序
The exact mechanism of action of 1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in regulating the cell cycle. This compound has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in regulating cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell growth and proliferation. In animal models of neuropathic pain, this compound has been shown to have analgesic effects by inhibiting the activity of voltage-gated sodium channels and reducing the release of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease, by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the advantages of using 1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity for its target enzymes and signaling pathways. This compound has been shown to have a low toxicity profile in animal models, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its poor solubility in water, which can limit its bioavailability and efficacy.
将来の方向性
There are several potential future directions for research on 1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to further explore its potential therapeutic applications in cancer treatment, pain management, and neurological disorders. Another direction is to develop more efficient synthesis methods for this compound, which could improve its yield and bioavailability. Finally, future research could focus on identifying novel analogs of this compound with improved potency and selectivity for its target enzymes and signaling pathways.
合成法
1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzoyl chloride with 2-methoxyaniline in the presence of triethylamine, followed by the reaction with pyrrolidine-2,5-dione. The yield of this compound can be improved by using a microwave-assisted synthesis method, which involves the reaction of 2,4-dimethylbenzoyl chloride with 2-methoxyaniline and pyrrolidine-2,5-dione in the presence of a catalytic amount of acetic acid under microwave irradiation.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-8-9-17(14(2)10-13)22-12-15(11-19(22)23)20(24)21-16-6-4-5-7-18(16)25-3/h4-10,15H,11-12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLMWMJPKDCCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-benzyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4876658.png)
![1-(2-ethoxyethyl)-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4876674.png)
![4-[2-(methylthio)-5-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B4876686.png)
![3-[(5-chloro-2-methoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4876688.png)

![methyl 4-ethyl-5-methyl-2-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4876697.png)
![N-benzyl-2-({5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4876704.png)
![2-{4-[(benzylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4876717.png)
![3-{[(benzylthio)methyl]amino}-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4876724.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B4876728.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4876746.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4876750.png)
![ethyl 2-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4876753.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4876759.png)
